![molecular formula C14H18N4O3 B5029930 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol](/img/structure/B5029930.png)
1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol, also known as NQDI-1, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of the protein kinase RIPK1. This protein kinase plays a critical role in the regulation of cell death and inflammation, and its dysregulation has been linked to a number of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In
Aplicaciones Científicas De Investigación
1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been widely used in scientific research to investigate the role of RIPK1 in various cellular processes and diseases. One of the most well-studied applications of 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol is in the field of cancer research, where it has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and suppressing inflammation. 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing inflammation and oxidative stress. In addition, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been used to study the role of RIPK1 in the regulation of immune responses and inflammation, and has shown promise as a potential therapeutic target for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mecanismo De Acción
The mechanism of action of 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol involves its ability to inhibit the activity of RIPK1, a protein kinase that plays a critical role in the regulation of cell death and inflammation. RIPK1 is activated in response to various cellular stressors, such as DNA damage, oxidative stress, and infection, and can trigger either cell death or inflammation depending on the context. 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol binds to the ATP-binding site of RIPK1 and prevents its activation, thereby inhibiting its downstream signaling pathways and reducing cell death and inflammation.
Biochemical and Physiological Effects:
1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been shown to have a number of biochemical and physiological effects in various cellular and animal models. In cancer cells, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been shown to induce apoptosis and inhibit cell proliferation by reducing the activity of downstream signaling pathways, such as NF-κB and MAPK. In models of neurodegenerative diseases, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been shown to reduce inflammation and oxidative stress, and improve cognitive function. In models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has been shown to reduce inflammation and improve disease outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol in lab experiments is its specificity for RIPK1, which allows for targeted inhibition of this protein kinase without affecting other signaling pathways. 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has also been shown to have good pharmacokinetic properties, with a half-life of around 3 hours in mice and good bioavailability. However, one of the limitations of using 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are a number of future directions for research on 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol and its role in various diseases and cellular processes. One area of research is in the development of more potent and selective RIPK1 inhibitors that can be used in clinical trials. Another area of research is in the investigation of the downstream signaling pathways that are affected by RIPK1 inhibition, and their role in disease pathogenesis. Additionally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol in animal models and humans, in order to better understand its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol involves a multi-step process that begins with the reaction of 8-aminoquinoline with nitrobenzene to form 5-nitro-8-quinolinol. This intermediate is then reacted with 2-bromoethylamine to form 2-[(5-nitro-8-quinolinyl)amino]ethylamine. The final step involves the reaction of this intermediate with 2-propanol to form 1-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)-2-propanol. The overall yield of this synthesis method is around 20-25%, and the purity of the final product is typically greater than 95%.
Propiedades
IUPAC Name |
1-[2-[(5-nitroquinolin-8-yl)amino]ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10(19)9-15-7-8-16-12-4-5-13(18(20)21)11-3-2-6-17-14(11)12/h2-6,10,15-16,19H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGLWXLOXYFWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

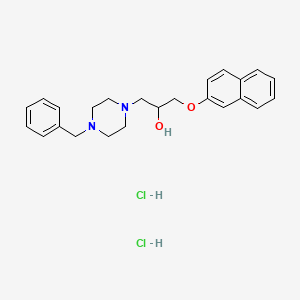
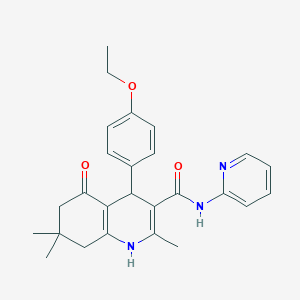
![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029862.png)
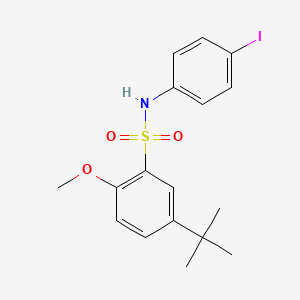
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029880.png)
![2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5029883.png)
![2-amino-4-(3-fluorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5029891.png)

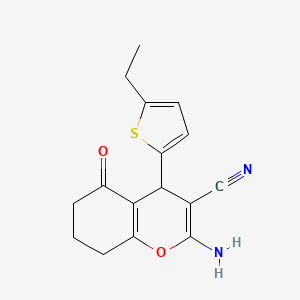
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-propoxybenzamide](/img/structure/B5029901.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029906.png)
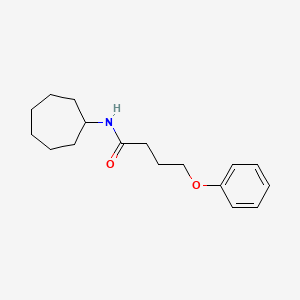
![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5029922.png)
![N-(2,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5029925.png)